molecular formula C19H15NO5 B5720663 (3Z)-5-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)methylidene]furan-2-one

(3Z)-5-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)methylidene]furan-2-one

Cat. No.: B5720663
M. Wt: 337.3 g/mol
InChI Key: AFVLVHOQWWKARV-DHDCSXOGSA-N
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Description

(3Z)-5-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)methylidene]furan-2-one is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)methylidene]furan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methyl-5-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final furan-2-one structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)methylidene]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(3Z)-5-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)methylidene]furan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (3Z)-5-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)methylidene]furan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In the case of anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(4-hydroxyphenyl)-3-[(2-methyl-5-nitrophenyl)methylidene]furan-2-one
  • (3Z)-5-(4-chlorophenyl)-3-[(2-methyl-5-nitrophenyl)methylidene]furan-2-one
  • (3Z)-5-(4-methoxyphenyl)-3-[(2-methyl-5-aminophenyl)methylidene]furan-2-one

Uniqueness

(3Z)-5-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)methylidene]furan-2-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of both methoxy and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(3Z)-5-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12-3-6-16(20(22)23)10-14(12)9-15-11-18(25-19(15)21)13-4-7-17(24-2)8-5-13/h3-11H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLVHOQWWKARV-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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